1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine
Description
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine is a synthetic piperazine derivative featuring a benzyl group at the N1 position and a 3-nitrophenylsulfonyl moiety at the N4 position. The compound’s structure combines aromatic and sulfonamide functionalities, making it a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity. Its synthesis typically involves nucleophilic substitution between a benzylpiperazine precursor and 3-nitrobenzenesulfonyl chloride under anhydrous conditions, followed by purification via column chromatography or recrystallization .
Properties
Molecular Formula |
C17H19N3O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-benzyl-4-(3-nitrophenyl)sulfonylpiperazine |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)16-7-4-8-17(13-16)25(23,24)19-11-9-18(10-12-19)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
InChI Key |
UOZWCNOIZWZIPG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization results in the desired compound .
Chemical Reactions Analysis
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Scientific Research Applications
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, affecting their function and activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-Benzhydryl-4-[(4-nitrophenyl)sulfonyl]piperazine (7c): This analogue replaces the benzyl group with a benzhydryl (diphenylmethyl) moiety and positions the nitro group at the para position of the sulfonylphenyl ring. For instance, in β-secretase (BACE1) inhibition studies, para-substituted sulfonamides showed moderate activity (IC₅₀ ≈ 19–21 mM), suggesting nitro positioning influences target engagement .
1-Benzyl-4-[(4-bromophenyl)sulfonyl]piperazine :
Substituting nitro with bromine at the para position increases steric bulk and polarizability. Bromine’s larger atomic radius may hinder binding in sterically constrained enzyme active sites but enhance hydrophobic interactions. This compound exhibited a molecular weight of 395.31 g/mol and demonstrated synthetic versatility, though its biological data remain unreported .
Functional Group Variations
1-(3-Chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine :
Replacing nitro with chlorine at the meta position and incorporating a methyl group on the sulfonylphenyl ring reduces electron-withdrawing effects while increasing lipophilicity. Chlorine’s inductive effects may enhance metabolic stability compared to nitro groups, which are prone to reduction. This compound’s antimicrobial activity against Mycobacterium phlei highlights the role of halogen substituents in modulating bioactivity .- Synthesized via sulfonylation of benzhydrylpiperazine with 3-nitrobenzenesulfonyl chloride, this compound achieved a 75% yield, indicating favorable reaction kinetics for bulky substrates .
Data Table: Structural and Functional Comparison
Biological Activity
1-Benzyl-4-[(3-nitrophenyl)sulfonyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
- IUPAC Name: this compound
- Molecular Formula: C16H18N2O3S
- Molecular Weight: 334.39 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The sulfonamide group in the compound is known to influence enzyme activity and receptor binding, which can lead to significant pharmacological effects. Research suggests that this compound may inhibit certain enzymes involved in inflammatory processes and cancer progression.
Biological Activities
-
Antimicrobial Activity
- Studies have shown that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to standard antibiotics.
Bacterial Strain MIC (µg/mL) Standard Antibiotic MIC (µg/mL) Staphylococcus aureus 50 Ampicillin 100 Escherichia coli 25 Ciprofloxacin 25 -
Anticancer Activity
- The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways related to cell survival and proliferation.
Cancer Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 10 -
Anti-inflammatory Effects
- Preliminary research suggests that the compound may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is crucial for conditions such as arthritis and other inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at PMC, this compound was tested against multiple bacterial strains. The results demonstrated significant antibacterial activity, particularly against resistant strains, highlighting its potential as a new therapeutic agent in combating antibiotic resistance.
Case Study 2: Anticancer Potential
A recent investigation published in MDPI evaluated the anticancer properties of various piperazine derivatives, including this compound. The study found that this compound effectively inhibited cell growth in several cancer types, suggesting its viability as a lead compound for further drug development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
